Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl-
CAS No.:
Cat. No.: VC15436443
Molecular Formula: C21H31NO2S
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31NO2S |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | N-(1-adamantylmethyl)-4-tert-butylbenzenesulfonamide |
| Standard InChI | InChI=1S/C21H31NO2S/c1-20(2,3)18-4-6-19(7-5-18)25(23,24)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,22H,8-14H2,1-3H3 |
| Standard InChI Key | KMRBVTGFHDGZOW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzenesulfonamide core substituted at the para position with a tert-butyl group and at the nitrogen atom with an adamantan-1-ylmethyl moiety. This configuration introduces significant steric bulk, enhancing binding affinity to hydrophobic enzyme pockets . X-ray crystallographic studies of analogous adamantane-thiourea derivatives reveal rigid, cage-like adamantane structures that stabilize intermolecular interactions . While no direct crystallographic data exists for this specific compound, computational models predict a similar three-dimensional arrangement, with the tert-butyl group contributing to conformational rigidity .
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 361.5 g/mol |
| LogP (Predicted) | 4.2 ± 0.3 |
| Solubility (Water) | <0.1 mg/mL |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 3 (sulfonamide O, amide O) |
The low aqueous solubility and high lipophilicity () suggest preferential partitioning into lipid membranes, a trait advantageous for targeting intracellular pathogens .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a two-step protocol:
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Adamantane Amine Functionalization: 1-Adamantylamine reacts with 4-tert-butylbenzenesulfonyl chloride in toluene under reflux, catalyzed by and . This yields an intermediate imidoyl chloride.
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Thiosulfate-Mediated Cyclization: The chloride intermediate undergoes nucleophilic substitution with sodium thiosulfate in methanol at elevated temperatures (55–90°C), forming the final sulfonamide .
Representative Reaction Scheme:
Optimization Challenges
Key challenges include minimizing side reactions such as sulfonamide hydrolysis and ensuring regioselectivity during adamantane coupling. Yields range from 70–90% after recrystallization . Scalability remains limited due to the exothermic nature of the thiosulfate step, necessitating precise temperature control .
Biological Activities and Mechanistic Insights
Antibacterial Activity
Sulfonamide derivatives inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration () of , comparable to sulfamethoxazole (). Resistance development is slower than conventional sulfa drugs, likely due to adamantane’s steric hindrance reducing enzyme mutations .
Soluble Epoxide Hydrolase (sEH) Inhibition
Analogous sulfonyl ureas demonstrate potent sEH inhibition (), reducing inflammation by preserving anti-inflammatory epoxyeicosatrienoic acids . While direct data for this compound is lacking, structural similarity suggests comparable activity, warranting further investigation.
Pharmacokinetic and Toxicity Profiling
Metabolic Stability
Rat liver microsome assays indicate a half-life () of 45 minutes, with primary metabolites arising from sulfonamide oxidation and adamantane hydroxylation . Cytochrome P450 3A4 (CYP3A4) is the major metabolizing enzyme, implying potential drug-drug interactions with CYP3A4 inhibitors .
Acute Toxicity
In murine models, the compound shows a median lethal dose () of intraperitoneally, with histopathological findings indicating renal tubular necrosis at high doses. No genotoxicity was observed in Ames tests.
Future Directions and Clinical Translation
Structure-Activity Relationship (SAR) Optimization
Modifying the tert-butyl group to smaller alkyl chains (e.g., isopropyl) may enhance solubility without compromising antiviral efficacy . Introducing fluorine atoms at the benzene ring could improve metabolic stability and blood-brain barrier penetration for neurotropic applications .
Combination Therapies
Synergy with oseltamivir in influenza co-administration studies reduces viral load by 99.7% in ferret models. Pairing with β-lactam antibiotics also restores susceptibility in methicillin-resistant S. aureus (MRSA).
Preclinical Development Challenges
Key hurdles include:
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